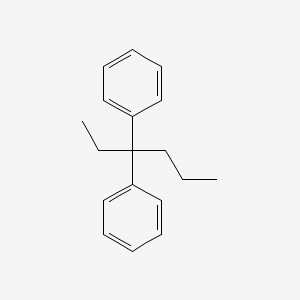
1,1'-(Hexane-3,3-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Hexane-3,3-diyl)dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a hexane chain with two benzene rings attached at the 3rd carbon of the hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-3,3-diyl)dibenzene typically involves the reaction of hexane derivatives with benzene under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a hexane derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Hexane-3,3-diyl)dibenzene may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Hexane-3,3-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Hexane-3,3-diyl)dibenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Hexane-3,3-diyl)dibenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene rings act as nucleophiles, attacking electrophilic species to form substituted products. The hexane chain can influence the reactivity and orientation of the substituents on the benzene rings.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Hexane-2,2-diyl)dibenzene: Similar structure but with different positioning of the hexane chain.
1,1’-(Hexane-4,4-diyl)dibenzene: Another isomer with the hexane chain attached at different carbons.
1,1’-(Butane-2,2-diyl)dibenzene: Shorter alkane chain but similar aromatic properties.
Uniqueness
1,1’-(Hexane-3,3-diyl)dibenzene is unique due to its specific hexane chain positioning, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
85316-35-4 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
3-phenylhexan-3-ylbenzene |
InChI |
InChI=1S/C18H22/c1-3-15-18(4-2,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
Clave InChI |
YJUPRJDYXOSBRO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-](/img/structure/B14402452.png)
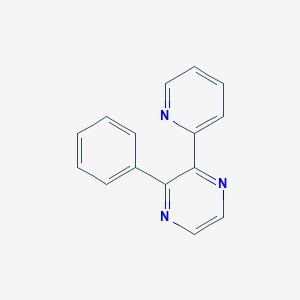
![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)
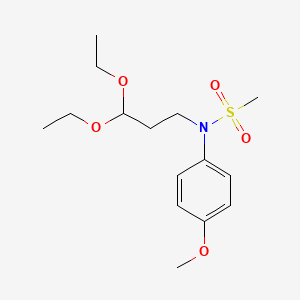
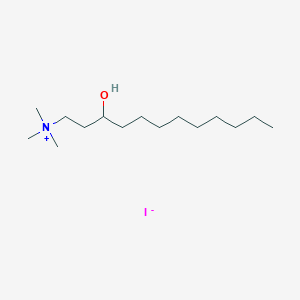
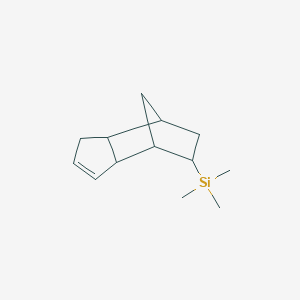
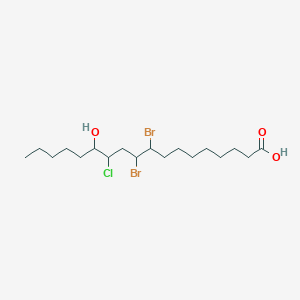


![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)

![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)
![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
